4-((3-Fluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(3-fluoroanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c1-9(2)8-16-12(14(19)20)7-13(18)17-11-5-3-4-10(15)6-11/h3-6,9,12,16H,7-8H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBIWNDAVMXJQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(CC(=O)NC1=CC(=CC=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Fluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration of Fluorobenzene: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-fluoronitrobenzene.
Reduction of Nitro Group: The nitro group in 3-fluoronitrobenzene is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid, resulting in 3-fluoroaniline.
Formation of Amide Bond: 3-Fluoroaniline is reacted with isobutylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond, yielding 4-((3-Fluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((3-Fluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of compounds similar to 4-((3-Fluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid exhibit significant anticancer properties. A study tested various derivatives against multiple human tumor cell lines, revealing that some compounds displayed high antiproliferative activities with IC50 values in the low micromolar range. For instance, certain derivatives were found to disrupt microtubules and induce G2/M cell cycle arrest, which are critical mechanisms in cancer treatment .
Table 1: Antiproliferative Activities of Related Compounds
| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1a | HT-29 | 0.5 | Microtubule disruption |
| 1b | MCF-7 | 1.5 | G2/M cell cycle arrest |
| 1c | HCT-116 | 0.4 | Anti-angiogenic effects |
| 1d | EA.hy926 | 0.15 | Centrosome de-clustering |
Neuropharmacology
Potential Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties, which are being explored in the context of neurodegenerative diseases. Preliminary studies indicate that compounds with similar functional groups can inhibit pathways leading to neuronal death, making them candidates for further investigation in conditions like Alzheimer's and Parkinson's disease .
Drug Development
Pharmacokinetic Studies
In drug development, understanding the pharmacokinetics of compounds is crucial. Research focusing on the absorption, distribution, metabolism, and excretion (ADME) profiles of 4-((3-Fluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is ongoing. Initial findings suggest favorable properties that could enhance its viability as a therapeutic agent .
Structure-Activity Relationship (SAR)
Optimization of Derivatives
The optimization of derivatives based on the parent structure is a key strategy in medicinal chemistry. Studies have shown that modifications to the aromatic rings and amino groups can significantly influence biological activity. For example, substituting different halogens or functional groups on the phenyl ring has been linked to enhanced anticancer activity and selectivity towards specific cancer types .
Case Studies
Case Study: Antitumor Efficacy
A recent case study investigated the efficacy of a derivative of 4-((3-Fluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid in a preclinical model of melanoma. The results demonstrated a marked reduction in tumor size compared to controls, attributed to the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .
Case Study: Neuroprotection in Animal Models
Another study evaluated the neuroprotective effects of similar compounds in rodent models of stroke. The findings indicated that treatment with these compounds resulted in reduced neuronal loss and improved functional outcomes post-injury, suggesting their potential for therapeutic use in acute neurological conditions .
Mechanism of Action
The mechanism of action of 4-((3-Fluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the amino and carboxylic acid groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-Chlorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid
- 4-((3-Bromophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid
- 4-((3-Methylphenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid
Uniqueness
4-((3-Fluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and interaction with biological targets. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.
Biological Activity
4-((3-Fluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, a derivative of oxobutanoic acid, has garnered attention for its potential biological activities. Understanding its pharmacological properties is critical for its application in drug development and therapeutic interventions.
Chemical Structure
The compound can be represented by the following chemical structure:
- Chemical Formula : C13H16F N2O3
- Molecular Weight : 270.28 g/mol
Research indicates that compounds similar to 4-((3-Fluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid may act through various mechanisms, including:
- Inhibition of Enzymatic Activity : Some derivatives are known to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, which may impact mood and cognitive functions .
- Antioxidant Properties : The presence of the fluorophenyl group suggests potential antioxidant activity, which could protect cells from oxidative stress .
Pharmacological Studies
Several studies have explored the biological effects of related compounds:
- Antidepressant Activity : Compounds with similar structures have shown promise as MAO inhibitors, which could be beneficial in treating depression and anxiety disorders. For instance, a study demonstrated that certain derivatives exhibited significant inhibition of MAO-A activity .
- Neuroprotective Effects : Research suggests that these compounds may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells, potentially aiding conditions like Alzheimer's disease .
- Antitumor Activity : Some derivatives have been tested for their antitumor properties, showing inhibition of cancer cell proliferation in vitro. This is hypothesized to be due to their ability to induce apoptosis in malignant cells .
Study 1: MAO Inhibition
A recent study focused on the synthesis and evaluation of 1,3,4-thiadiazole derivatives as MAO inhibitors. The findings indicated that modifications in the structure significantly influenced the inhibitory potency against MAO-A, suggesting that similar modifications in 4-((3-Fluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid could enhance its biological activity .
Study 2: Neuroprotective Potential
In a neuroprotection assay involving oxidative stress models, compounds related to oxobutanoic acids displayed significant protective effects against neuronal cell death induced by reactive oxygen species (ROS). This suggests that 4-((3-Fluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid may possess similar protective qualities .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 4-((3-Fluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid?
- Methodological Answer : Synthesis typically involves multi-step routes:
- Step 1 : Introduce the fluorophenyl group via nucleophilic substitution or Friedel-Crafts acylation. For example, fluorophenyl boronic acid derivatives (e.g., 4-fluorophenylboronic acid) can be used in coupling reactions .
- Step 2 : React with isobutylamine under basic conditions to form the secondary amine moiety. Solvent choice (e.g., DMF or THF) and temperature optimization (60–80°C) are critical for yield .
- Step 3 : Oxidative or reductive steps may be required to stabilize the oxobutanoic acid backbone. For instance, Michael addition of thioglycolic acid to α,β-unsaturated ketones has been reported for analogous compounds .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm; isobutyl methyl groups at δ 0.9–1.2 ppm). Use DEPT or HSQC for unambiguous assignment .
- IR Spectroscopy : Confirm carbonyl (C=O stretch ~1700 cm⁻¹) and amine (N-H bend ~1550 cm⁻¹) functionalities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformation?
- Methodological Answer :
- Crystallization : Optimize solvent systems (e.g., DMSO/water) to grow single crystals. Slow evaporation at 4°C is effective for small molecules .
- Data Collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect intensity data. SHELX programs (e.g., SHELXL) refine structures, resolving bond angles and torsional strain .
- Validation : Cross-validate crystallographic data with computational models (e.g., DFT calculations for bond-length accuracy) .
Q. How to design structure-activity relationship (SAR) studies for this compound’s biological activity?
- Methodological Answer :
- Derivative Synthesis : Modify the fluorophenyl or isobutylamino groups (e.g., replace fluorine with chlorine or vary alkyl chain length) .
- In Vitro Assays : Test enzyme inhibition (e.g., kinase assays) or receptor binding (SPR or fluorescence polarization). For example, similar 4-oxobutanoic acid derivatives show activity against metabolic enzymes .
- Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
Q. What strategies mitigate contradictions in bioactivity data across experimental replicates?
- Methodological Answer :
- Statistical Robustness : Apply ANOVA or mixed-effects models to account for batch variability. Follow GOST R 8.736-2011 standards for measurement uncertainty .
- Control Experiments : Include positive/negative controls (e.g., known inhibitors) and validate cell-line viability (MTT assays) .
- Reproducibility : Document solvent purity (HPLC-grade), storage conditions (-20°C for stock solutions), and plate-reader calibration .
Data Contradiction Analysis
Q. How to address conflicting NMR and MS data during structural elucidation?
- Methodological Answer :
- Step 1 : Re-run NMR with higher field strength (e.g., 600 MHz) to resolve overlapping peaks. Use 2D techniques (COSY, NOESY) for proton-proton correlations .
- Step 2 : Confirm molecular weight via HRMS and isotopic pattern matching. Discrepancies may indicate impurities or adduct formation .
- Step 3 : Cross-check with X-ray data or computational NMR prediction tools (e.g., ACD/Labs) .
Method Optimization
Q. How to optimize reaction yields for large-scale synthesis?
- Methodological Answer :
- DOE Approach : Vary temperature, solvent (e.g., switch from THF to acetonitrile), and catalyst (e.g., Pd(OAc)₂ for coupling steps) using a factorial design .
- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .
- Workflow Efficiency : Implement flow chemistry for continuous processing of unstable intermediates .
Biological Interaction Studies
Q. What computational tools predict the compound’s pharmacokinetic properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
